
(3,3-Diethoxypropyl)benzene
Overview
Description
(3,3-Diethoxypropyl)benzene is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol It is characterized by the presence of a benzene ring substituted with a 3,3-diethoxypropyl group
Mechanism of Action
Mode of Action
It is known that benzene and its derivatives can interact with biological systems in various ways, such as binding to proteins or dna, disrupting cell membranes, or acting as a precursor for bioactive metabolites .
Pharmacokinetics
The compound has a logP value of 3.72, indicating that it is likely lipophilic and may be well-absorbed in the body . It also has a relatively low molecular weight (208.297 Da), which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of (3,3-Diethoxypropyl)benzene’s action are currently unknown due to the lack of research on this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethoxypropyl)benzene typically involves the reaction of benzene with 3,3-diethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxy group. The general reaction scheme is as follows:
C6H6+ClCH2CH(OEt)2AlCl3C6H5CH2CH(OEt)2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is essential to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (3,3-Diethoxypropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or ethylbenzene.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
The compound (3,3-Diethoxypropyl)benzene has garnered interest in various scientific research applications due to its unique structural properties and potential utility in organic synthesis, materials science, and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Key Reactions
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene ring.
- Nucleophilic Substitution : The diethoxy group can also participate in nucleophilic substitution reactions, leading to diverse derivatives.
Pharmaceutical Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may influence biological activity, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms involved.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory diseases.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and advanced materials.
Applications
- Polymer Synthesis : this compound can be used as a monomer in polymerization processes, leading to materials with tailored properties.
- Coatings and Adhesives : Its chemical stability and reactivity make it a candidate for use in coatings and adhesives that require specific performance characteristics.
Data Table: Comparison of Applications
Application Area | Specific Use | Notes |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Key role in electrophilic and nucleophilic reactions |
Pharmaceutical Chemistry | Potential anticancer and anti-inflammatory agents | Initial studies show promising biological activity |
Materials Science | Monomer for polymer production | Useful in creating specialized coatings and adhesives |
Comparison with Similar Compounds
(3,3-Dimethoxypropyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
(3,3-Diethoxypropyl)toluene: Similar structure but with a methyl group on the benzene ring.
(3,3-Diethoxypropyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: (3,3-Diethoxypropyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethoxypropyl group provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
3,3-diethoxypropylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAHZQALAWRSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCC1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064517 | |
Record name | (3,3-Diethoxypropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-37-2 | |
Record name | (3,3-Diethoxypropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6956-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3-Diethoxypropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene,3-diethoxypropyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (3,3-diethoxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3,3-Diethoxypropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-diethoxypropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,3-Diethoxypropyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH38ETY7K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.